![molecular formula C25H27N3O4S2 B2848788 2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-45-1](/img/structure/B2848788.png)
2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been recognized as an important class of biologically active compounds . They are known for their varied biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex. For instance, the structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the amino-ester can be acylated with chloroacetyl chloride . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For instance, the molecular weight of 2-ethylbenzo[b]thiophene is 162.251 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”:
Anticancer Research
This compound, due to its thiophene-based structure, has shown potential in anticancer research. Thiophene derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structural features of this compound may enhance its binding affinity to cancer-related targets, making it a promising candidate for developing new anticancer therapies.
Anti-inflammatory Agents
Thiophene derivatives, including the compound , have been investigated for their anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease.
Antimicrobial Applications
The compound’s structure suggests it could be effective against a range of microbial pathogens. Thiophene derivatives have been shown to possess significant antimicrobial activity against bacteria, fungi, and viruses . This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains of pathogens.
Organic Semiconductors
Thiophene-based compounds are widely used in the field of organic electronics. The compound’s structure allows for efficient charge transport, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Research into this compound could lead to advancements in flexible and wearable electronic devices.
Corrosion Inhibitors
Thiophene derivatives are known for their ability to act as corrosion inhibitors . The compound can form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is particularly valuable in industries where metal preservation is crucial, such as in pipelines and marine environments.
Pharmacological Modulators
The compound’s unique structure allows it to interact with various biological targets, making it a potential pharmacological modulator . It can be used to study the modulation of different receptors and enzymes, providing insights into their functions and aiding in the development of new drugs.
Antioxidant Properties
Research has shown that thiophene derivatives can exhibit antioxidant properties . The compound can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. This makes it a potential candidate for developing antioxidant therapies.
Material Science Applications
Beyond biological applications, the compound can be used in material science for the development of new materials with unique properties . Its ability to form stable structures and interact with other molecules makes it suitable for creating advanced materials for various industrial applications.
These diverse applications highlight the compound’s versatility and potential in multiple fields of scientific research.
Wirkmechanismus
Zukünftige Richtungen
Thiophene derivatives have shown promise in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods . For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution .
Eigenschaften
IUPAC Name |
2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-3-28(18-9-5-4-6-10-18)34(31,32)19-15-13-17(14-16-19)23(29)27-25-22(24(30)26-2)20-11-7-8-12-21(20)33-25/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJWOSSNWDYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

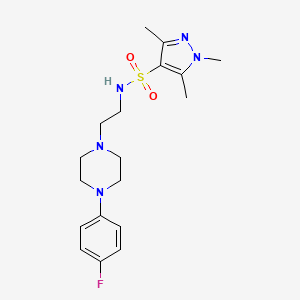
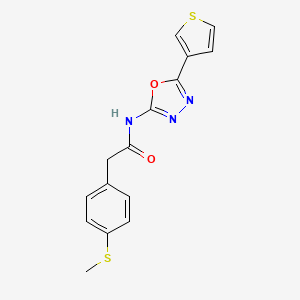
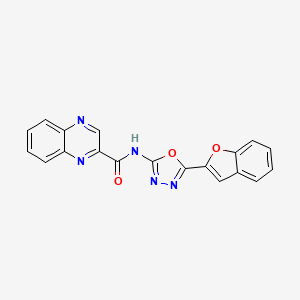
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
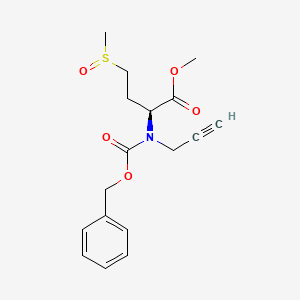
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)
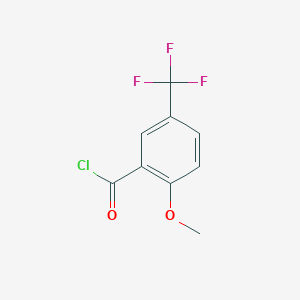
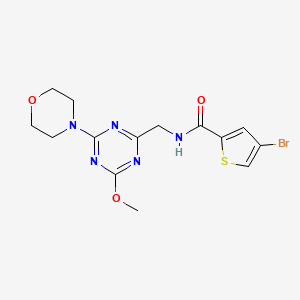
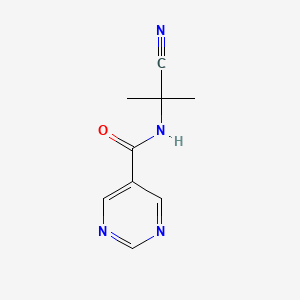
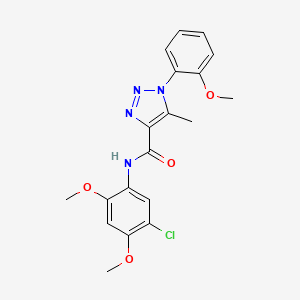
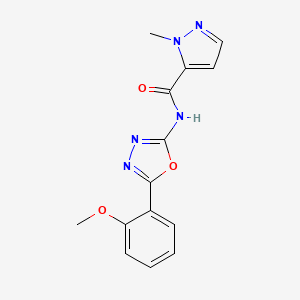
![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
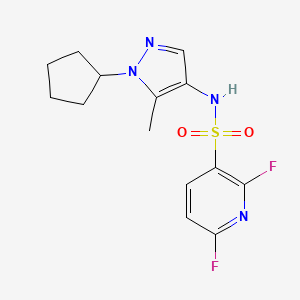
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2848728.png)